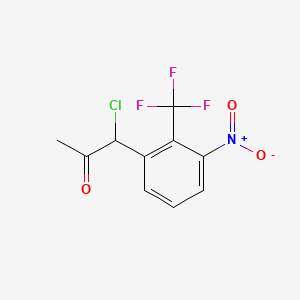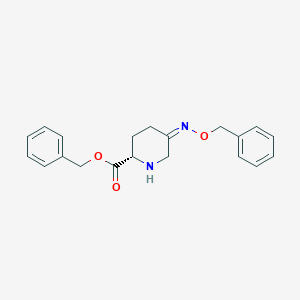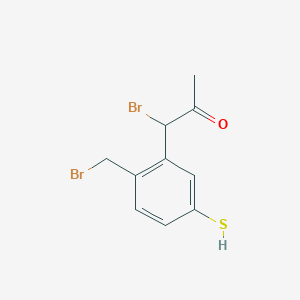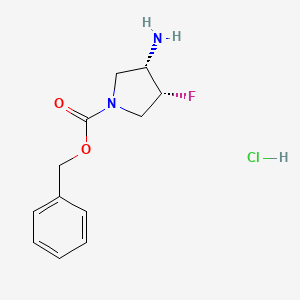
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-2-(trifluoromethyl)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized products under appropriate conditions.
Scientific Research Applications
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one and 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)ethanone share structural similarities.
Properties
Molecular Formula |
C10H7ClF3NO3 |
|---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)6-3-2-4-7(15(17)18)8(6)10(12,13)14/h2-4,9H,1H3 |
InChI Key |
UTULFGYAHDNHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)





![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)






